![molecular formula C11H11NO6 B13738093 5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid CAS No. 42904-20-1](/img/structure/B13738093.png)
5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid is an organic compound with a complex structure that includes an ethoxycarbonyl group attached to an amino group on a benzene ring, which is further substituted with two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid typically involves the reaction of 5-aminoisophthalic acid with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the selective formation of the ethoxycarbonyl group on the amino group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can enhance the compound’s ability to interact with enzymes or receptors, leading to various biological effects. The carboxylic acid groups can participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aminoisophthalic acid: This compound is structurally similar but lacks the ethoxycarbonyl group.
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: Another compound with an ethoxycarbonyl group but different substitution patterns on the benzene ring.
Uniqueness
5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
42904-20-1 |
|---|---|
Formule moléculaire |
C11H11NO6 |
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
5-(ethoxycarbonylamino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H11NO6/c1-2-18-11(17)12-8-4-6(9(13)14)3-7(5-8)10(15)16/h3-5H,2H2,1H3,(H,12,17)(H,13,14)(H,15,16) |
Clé InChI |
IYTYBZHQEDBDJR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC(=CC(=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



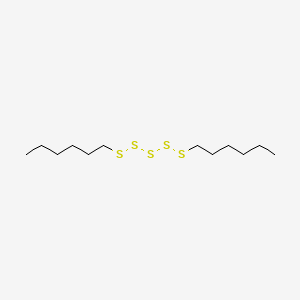


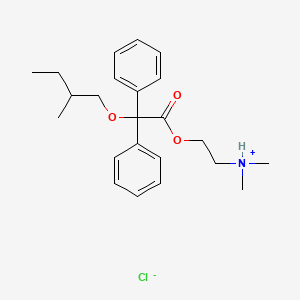
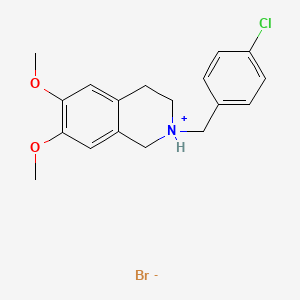
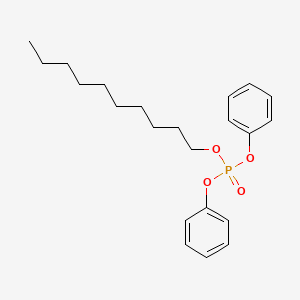

![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)
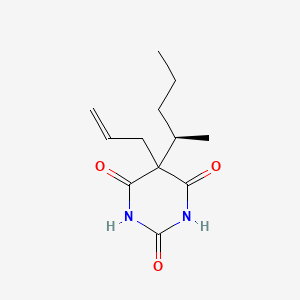


![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)

